N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 476484-13-6
Cat. No.: VC16176005
Molecular Formula: C31H26BrN3O3S2
Molecular Weight: 632.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476484-13-6 |
|---|---|
| Molecular Formula | C31H26BrN3O3S2 |
| Molecular Weight | 632.6 g/mol |
| IUPAC Name | 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C31H26BrN3O3S2/c32-21-10-14-23(15-11-21)35-30(37)28-25-8-4-5-9-26(25)40-29(28)34-31(35)39-19-27(36)33-22-12-16-24(17-13-22)38-18-20-6-2-1-3-7-20/h1-3,6-7,10-17H,4-5,8-9,18-19H2,(H,33,36) |
| Standard InChI Key | REEQFJIBUNYPKR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound’s IUPAC name is 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide . This name reflects its core benzothieno[2,3-d]pyrimidine scaffold, substituted at the 2-position with a sulfanyl-acetamide group and at the 3-position with a 4-bromophenyl moiety. Common synonyms include:
Molecular Architecture
The compound’s structure (Figure 1) integrates multiple pharmacophoric elements:
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Benzothieno[2,3-d]pyrimidine core: A fused bicyclic system comprising a benzene ring condensed with a thieno-pyrimidine moiety.
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4-Bromophenyl group: Introduces halogen-mediated electronic effects and potential bioisosteric properties.
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Sulfanyl-acetamide side chain: Enhances solubility and provides hydrogen-bonding capabilities.
The SMILES string C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 codifies this arrangement, while the InChIKey REEQFJIBUNYPKR-UHFFFAOYSA-N ensures unambiguous chemical identification.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 632.6 g/mol | |
| CAS Registry Number | 476484-13-6 | |
| European Community (EC) Number | 648-648-9 |
Physicochemical and Spectroscopic Properties
Spectral Characterization
SpectraBase entries for this compound include infrared (IR) and nuclear magnetic resonance (NMR) spectra, critical for structural validation . While raw spectral data is proprietary, the presence of characteristic absorption bands for the carbonyl group () and sulfur-containing moieties () can be inferred.
Solubility and Stability
Though experimental data on solubility is absent in public databases, the acetamide and benzyloxy groups suggest moderate polarity, likely conferring solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The bromophenyl substituent may enhance lipid solubility, potentially influencing membrane permeability in biological systems.
Synthetic Considerations
Hypothetical Synthesis Pathway
While no explicit synthetic protocol is documented in available sources, analogous benzothieno[2,3-d]pyrimidines are typically synthesized via:
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Cyclocondensation: Reaction of aminothiophene derivatives with ketones or aldehydes.
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Sulfanyl Group Introduction: Thiol-ene coupling or nucleophilic substitution at the pyrimidine’s 2-position .
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Acetamide Functionalization: Acylation of aniline derivatives with chloroacetyl chloride, followed by thiolation .
The 4-bromophenyl group likely originates from a bromo-substituted aryl halide precursor, introduced via Ullmann or Buchwald-Hartwig coupling .
Pharmacological and Industrial Applications
Material Science Applications
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling derivatization for polymer or coordination complex synthesis.
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